molecular formula C16H10BrNO2 B017735 2-(4-Bromophenyl)quinoline-4-carboxylic acid CAS No. 103914-52-9

2-(4-Bromophenyl)quinoline-4-carboxylic acid

Cat. No. B017735
CAS RN: 103914-52-9
M. Wt: 328.16 g/mol
InChI Key: JEUYPXDMAWIMOG-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H10BrNO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid and its derivatives has been reported in several studies. For instance, one study described the design and synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivatives via molecular hybridization as novel microbial DNA-Gyrase inhibitors . Another study reported the synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)quinoline-4-carboxylic acid consists of a quinoline ring attached to a bromophenyl group at the 2-position and a carboxylic acid group at the 4-position .


Physical And Chemical Properties Analysis

2-(4-Bromophenyl)quinoline-4-carboxylic acid is a solid substance at room temperature with a molecular weight of 328.16 g/mol . Its IUPAC name is 2-(4-bromophenyl)-4-quinolinecarboxylic acid .

Scientific Research Applications

Medicinal Chemistry

The quinoline ring system, which is a part of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, is one of the most ubiquitous heterocycles in the fields of medicinal chemistry . It forms the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents .

Antimalarial Drugs

Quinoline-based compounds, such as quinine and chloroquine, are widely used as antimalarial agents . The quinoline scaffold in these drugs plays a crucial role in their antimalarial activity.

Organic Light-Emitting Diodes (OLEDs)

Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) . The unique properties of the quinoline ring system make it suitable for use in these devices.

Photovoltaic Cells

In addition to OLEDs, quinoline-based compounds are also used in photovoltaic cells . These cells convert light into electricity, and the quinoline ring system enhances their efficiency.

Solvents for Terpenes and Resins

Quinolines, including 2-(4-Bromophenyl)quinoline-4-carboxylic acid, can be used as solvents for terpenes and resins . This is due to their unique chemical properties, which make them effective at dissolving these substances.

Antibacterial Agents

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives, which would include 2-(4-Bromophenyl)quinoline-4-carboxylic acid, have shown good antibacterial activity against Staphylococcus aureus . This suggests that 2-(4-Bromophenyl)quinoline-4-carboxylic acid could potentially be used in the development of new antibacterial agents.

Alkaline Phosphatase Inhibitors

Quinoline-4-carboxylic acid has been investigated as a highly potent scaffold for the development of alkaline phosphatase inhibitors . This suggests that 2-(4-Bromophenyl)quinoline-4-carboxylic acid could also be used in this application.

Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, 2-(4-Bromophenyl)quinoline-4-carboxylic acid could also have similar applications in this field.

Future Directions

The future directions for the research and development of 2-(4-Bromophenyl)quinoline-4-carboxylic acid could involve its potential use as an antimicrobial agent, as suggested by the study on its derivative, 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide . Further studies could also explore its potential applications in other areas of medicinal chemistry .

Mechanism of Action

Target of Action

Quinoline derivatives have been reported to inhibit alkaline phosphatases , suggesting a potential target

Mode of Action

It has been reported as a water-soluble fluorescent probe for catechol , indicating that it may interact with its targets through fluorescence-based mechanisms

Biochemical Pathways

Given its potential role as a fluorescent probe for catechol , it may be involved in pathways related to catecholamine metabolism. More research is needed to identify the exact biochemical pathways affected by this compound.

Pharmacokinetics

Its lipophilicity (logp) is reported to be 236 , which could influence its absorption and distribution in the body

Result of Action

It has been reported as a water-soluble fluorescent probe for catechol , suggesting that it may have applications in the detection and study of catecholamines. More research is needed to understand the full range of its effects.

Action Environment

Its storage temperature is reported to be room temperature , suggesting that it may be stable under normal environmental conditions

properties

IUPAC Name

2-(4-bromophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUYPXDMAWIMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282374
Record name 2-(4-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)quinoline-4-carboxylic acid

CAS RN

103914-52-9
Record name 2-(4-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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